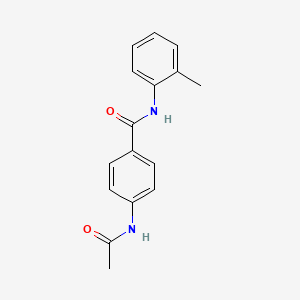
4-acetamido-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-N-(2-methylphenyl)benzamide typically involves the acylation of 2-methyl aniline with 4-acetamidobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions[][3].
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used[][3].
Scientific Research Applications
4-Acetamido-N-(2-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on gene expression and protein function due to its HDAC inhibitory activity.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of solid tumors and hematological malignancies.
Mechanism of Action
The primary mechanism of action of 4-acetamido-N-(2-methylphenyl)benzamide is its inhibition of histone deacetylases (HDACs). By inhibiting HDACs, it prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased gene transcription. This mechanism is particularly effective in inducing cell cycle arrest and apoptosis in cancer cells .
Molecular Targets and Pathways:
HDAC1, HDAC2, HDAC3: These are the primary targets of this compound.
Comparison with Similar Compounds
Vorinostat (SAHA): Another HDAC inhibitor with a similar mechanism of action but different chemical structure.
Romidepsin: A cyclic peptide that also inhibits HDACs but has a different spectrum of activity.
Belinostat: A hydroxamate-based HDAC inhibitor with broader activity against various HDAC isoforms.
Uniqueness: 4-Acetamido-N-(2-methylphenyl)benzamide is unique due to its specific inhibition profile and its effectiveness in solid tumors compared to other HDAC inhibitors. Its chemical structure allows for selective inhibition of certain HDAC isoforms, making it a valuable tool in targeted cancer therapy.
Properties
IUPAC Name |
4-acetamido-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-5-3-4-6-15(11)18-16(20)13-7-9-14(10-8-13)17-12(2)19/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVQWCURNPWYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B5522842.png)
![2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5522854.png)
![1-{4-[4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B5522860.png)
![11-(4-methylpiperazino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522866.png)
![N-[4-(diethylamino)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5522870.png)
![N-((E)-1-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-(4H-1,2,4-TRIAZOL-4-YL)AMINE](/img/structure/B5522876.png)
![2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETIC ACID](/img/structure/B5522883.png)
![[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)ethyl]amine dihydrochloride](/img/structure/B5522891.png)
![N-({N'-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B5522897.png)
![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)
![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)
![ethyl N-[2-[(4,6-dimethoxypyrimidin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate](/img/structure/B5522931.png)
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

